![molecular formula C20H17ClN4O3S2 B2794415 N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1797726-21-6](/img/structure/B2794415.png)
N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H17ClN4O3S2 and its molecular weight is 460.95. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The thiazole nucleus, which is part of its structure, is known to block the biosynthesis of certain bacterial lipids, contributing to its antimicrobial properties . It may act against both Gram-positive and Gram-negative bacteria, as well as fungal species.
Anticancer Properties
The 2-aminothiazole derivatives, a category to which this compound belongs, have shown promise in anticancer drug discovery. They have been documented to exhibit potent and selective inhibitory activity against various human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . This compound could be part of novel treatments that aim to decrease drug resistance and reduce side effects.
Molecular Modelling
The compound’s structure allows it to be used in molecular modelling studies. These studies can predict how the compound interacts with various biological targets, which is crucial in the design of new drugs with specific actions .
Antiproliferative Agent
Research indicates that derivatives of this compound could serve as antiproliferative agents, particularly against breast cancer cell lines like MCF-7. This suggests its potential use in therapies aimed at controlling the growth of cancer cells .
Drug Resistance Combatant
The compound’s derivatives have been explored for their role in combating antimicrobial and anticancer drug resistance. By studying the pharmacological activities of these derivatives, researchers aim to overcome the challenges posed by resistant strains of pathogens and cancerous cells .
Lead Compound in Drug Design
Due to its promising activity profile, this compound can be considered a lead compound in rational drug design. Its molecular docking studies show good binding scores with selected protein receptors, which is indicative of its potential efficacy as a therapeutic agent .
Pharmacological Activity Spectrum
The compound’s pharmacological spectrum is broad, with activities ranging from antimicrobial to anticancer. This versatility makes it a valuable subject for further pharmacological research .
Synthetic Source for New Molecules
As a synthetic molecule, this compound could be a source for the discovery and development of new molecules with novel modes of action to treat microbial infections and malignancies .
properties
IUPAC Name |
N-[3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-12-19(13(2)28-24-12)30(26,27)25-15-7-5-6-14(10-15)18-11-29-20(23-18)22-17-9-4-3-8-16(17)21/h3-11,25H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLNOYRBQYEVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide |
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